2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers developing kinase inhibitors often face suboptimal cell permeability due to unsuitable scaffold lipophilicity. 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-26-2) solves this with a LogP of 1.98-2.12 and a 5-carboxylic acid for hydrogen bonding. Key advantages: • Enables rapid SAR via amide coupling at the 5-COOH. • Para-fluoro group enhances membrane permeability without metabolic liability. • Suitable for Aurora A kinase and MINA53 inhibitor libraries. • Scales from lab synthesis to industrial production.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
CAS No. 933988-26-2
Cat. No. B1612474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
CAS933988-26-2
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)F
InChIInChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
InChIKeyKVOLJYNCWUOVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid Procurement Guide


2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-26-2) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carboxylic acid functional group . This core scaffold serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and as an intermediate for more complex drug candidates targeting oncology and inflammatory pathways [1]. The compound exhibits a molecular weight of 218.18 g/mol, calculated LogP of approximately 1.98-2.12, and polar surface area (PSA) of 47.99-63.08 Ų [2].

Why Phenylpyrimidine Analogs Are Not Interchangeable


Within the phenylpyrimidine-5-carboxylic acid class, subtle variations in halogen substitution pattern and position on the phenyl ring, as well as the placement of the carboxylic acid on the pyrimidine core, critically alter physicochemical parameters including LogP, PSA, and hydrogen bonding capacity [1]. These molecular differences translate into divergent pharmacokinetic profiles and target binding affinities, as evidenced by structure-activity relationship (SAR) studies showing that fluorine substitution at the 4-position of the phenyl ring enhances lipophilicity and membrane permeability compared to non-fluorinated or differently halogenated analogs . Furthermore, the 5-carboxylic acid positional isomer provides distinct hydrogen-bonding geometry and metabolic stability compared to the 4-carboxylic acid regioisomer, directly impacting kinase binding mode and inhibitory potency [2].

2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid: Benchmarks vs. Closest Analogs


LogP Comparison: Improved Permeability vs. Non-Fluorinated Scaffold

The 4-fluoro substitution on the phenyl ring of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid increases lipophilicity relative to the unsubstituted 2-phenylpyrimidine-5-carboxylic acid, as quantified by calculated LogP values [1]. Increased lipophilicity is a key determinant of passive membrane permeability and oral bioavailability .

Medicinal Chemistry Pharmacokinetics Drug Design

PSA and Bioavailability: Para vs. Ortho/Meta Fluoro Isomers

The target compound's PSA of 47.99-63.08 Ų places it within the optimal range for oral bioavailability (typically <140 Ų) and near the threshold for potential CNS penetration (typically <70-90 Ų) [1]. The para-fluoro substitution maintains a linear molecular geometry that minimizes steric hindrance at the active site compared to ortho-substituted analogs [2].

ADME CNS Drug Design Medicinal Chemistry

5- vs. 4-Carboxylic Acid: Kinase Binding Mode Differences

The carboxylic acid at the pyrimidine 5-position, as in 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid, enables distinct hydrogen-bonding interactions with kinase hinge regions compared to the 4-carboxylic acid regioisomer [1]. SAR studies on bisanilinopyrimidine Aurora kinase inhibitors demonstrate that the 5-position substitution pattern on the pyrimidine ring, combined with appropriate B-ring modifications, critically influences DFG-in versus DFG-out binding conformations and inhibitor potency [2].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Fluorine vs. Chlorine: Metabolic Stability Advantage

Fluorine substitution at the para position of the phenyl ring, as in 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid, confers enhanced metabolic stability compared to chlorine-containing analogs due to the stronger C-F bond and reduced susceptibility to oxidative metabolism . In contrast, the 3-chloro-4-fluoro analog (2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid) introduces additional metabolic liabilities via chlorine, which can undergo oxidative dechlorination or glutathione conjugation .

Metabolic Stability Drug Metabolism Lead Optimization

2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid: Validated Applications


Aurora Kinase and MINA53 Inhibitor Optimization

Based on established SAR for phenylpyrimidine kinase inhibitors, 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid serves as an optimal starting scaffold for lead optimization programs targeting Aurora A kinase and the ribosomal oxygenase MINA53. The 5-carboxylic acid enables key hinge-region hydrogen bonding, while the para-fluoro substituent enhances lipophilicity (LogP 1.98-2.12) [1] for improved cellular permeability without introducing the metabolic liability of chlorine [2]. Researchers can utilize this scaffold to synthesize focused libraries via amide coupling at the carboxylic acid, enabling rapid SAR exploration of B-ring modifications that influence DFG-in/DFG-out binding conformations [3].

Carbocyclic Nucleoside Intermediate

This compound is a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside analogs, which are important scaffolds for antiviral and anticancer therapeutics [4]. The carboxylic acid handle at the 5-position provides a versatile functional group for further derivatization, including esterification, amidation, and decarboxylative coupling reactions. The simple and safe operational process for downstream chemistry makes this intermediate suitable for both academic laboratory-scale synthesis and industrial production [4].

Library Synthesis for Inflammatory Targets

Pyrimidine derivatives with 4-fluorophenyl substitution have demonstrated activity as COX-2 inhibitors, with structural analogs exhibiting IC50 values comparable to celecoxib . 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid provides a convenient starting point for synthesizing amide and ester derivatives targeting inflammatory mediators including prostaglandin E2 and inducible nitric oxide synthase. The balanced PSA (47.99-63.08 Ų) and lipophilicity (LogP ~2) of the scaffold support oral bioavailability for potential anti-inflammatory drug candidates.

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